

2,3,4,5-tetrachlorobenzoyl chloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetrachlorobenzoyl chloride

Cat. No.: B1588613

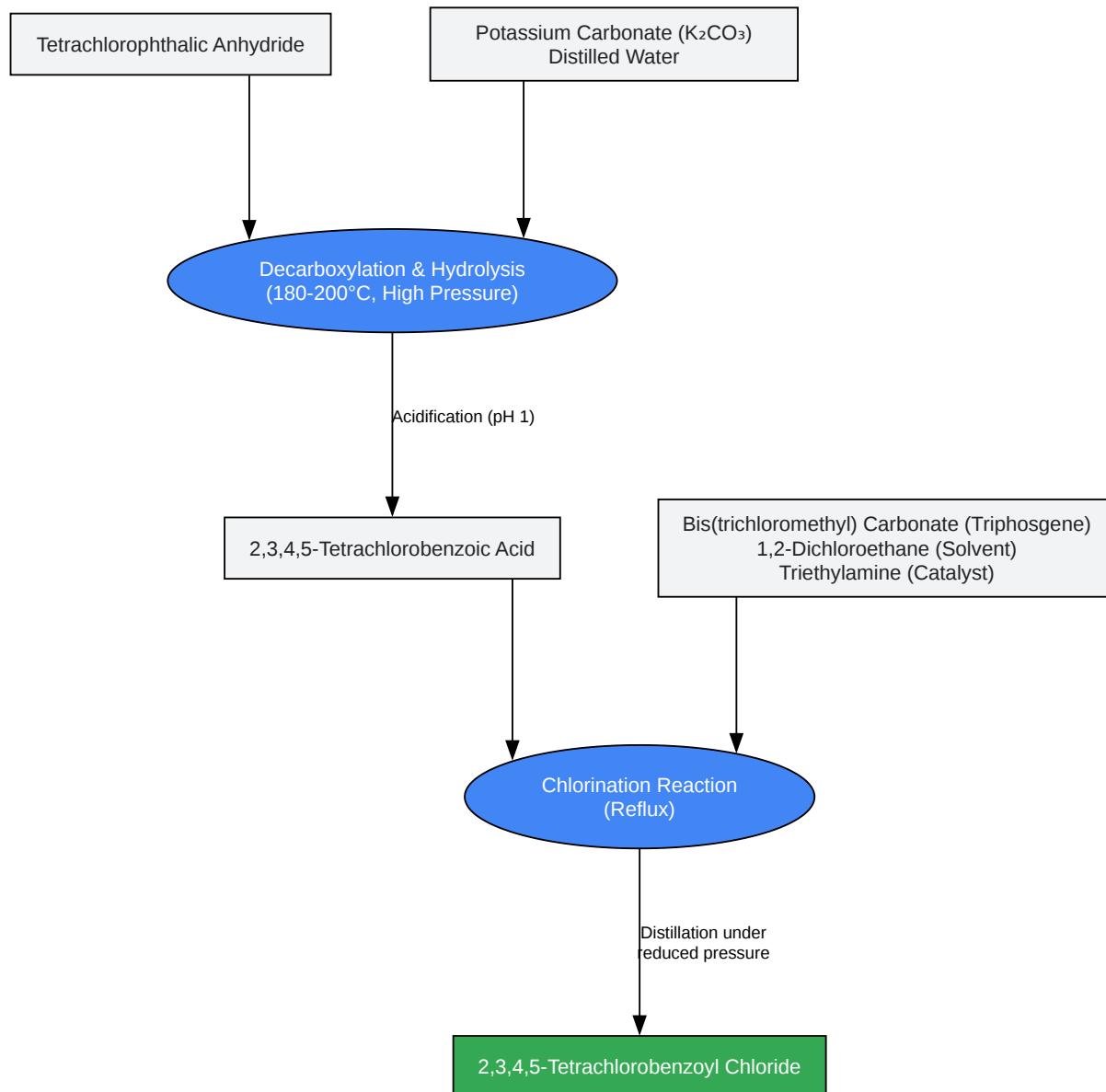
[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2,3,4,5-Tetrachlorobenzoyl Chloride**

Introduction

2,3,4,5-Tetrachlorobenzoyl chloride is a highly reactive organic compound characterized by a benzene ring substituted with four chlorine atoms and an acyl chloride functional group.[1][2][3] This specific substitution pattern imparts distinct chemical properties that make it a valuable, albeit specialized, intermediate in organic synthesis. Its classification within categories such as "Active Pharmaceutical Ingredients" suggests its role as a building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in chemical and drug development.

Core Chemical and Physical Properties


A foundational understanding of a reagent begins with its fundamental physical and chemical data. These properties govern its behavior in storage, handling, and reaction conditions.

Property	Value	Source
Molecular Formula	C ₇ HCl ₅ O	[1] [2] [3]
Molecular Weight	278.33 g/mol	[1] [4]
CAS Number	42221-52-3	[1] [3] [4]
Appearance	Liquid	[2]
Purity	Typically ≥97-98% (by GC)	[2] [4]
IUPAC Name	2,3,4,5-tetrachlorobenzoyl chloride	[1]
InChI Key	IROWIXYGGPOJFJ-UHFFFAOYSA-N	[1] [2]

Synthesis and Manufacturing

The primary route for synthesizing **2,3,4,5-tetrachlorobenzoyl chloride** involves a two-step process starting from tetrachlorophthalic anhydride. This method is noted for its straightforward reaction pathway and high yield, making it suitable for industrial production.[\[5\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,3,4,5-tetrachlorobenzoyl chloride**.

Experimental Protocol: Synthesis from Tetrachlorophthalic Anhydride[5]

This protocol is adapted from a patented synthesis method.[\[5\]](#)

Step 1: Synthesis of 2,3,4,5-Tetrachlorobenzoic Acid

- **Charging the Reactor:** In a high-pressure autoclave, charge tetrachlorophthalic anhydride, potassium carbonate, and distilled water. A typical weight ratio is 25-35 parts anhydride to 8-12 parts potassium carbonate and 100-150 parts water.
- **Reaction:** Seal the autoclave and heat the mixture to a temperature of 180-200°C, maintaining the internal pressure between 15 kg/cm² and 20 kg/cm². Stir the reaction for 9 to 12 hours.
- **Work-up:** After the reaction is complete, cool the vessel. Transfer the contents and acidify with a suitable acid (e.g., HCl) to a pH of 1. This will precipitate a white solid.
- **Isolation:** Filter the white solid, wash it thoroughly with clean water, and dry to obtain 2,3,4,5-tetrachlorobenzoic acid.

Step 2: Synthesis of 2,3,4,5-Tetrachlorobenzoyl Chloride

- **Charging the Reactor:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,3,4,5-tetrachlorobenzoic acid (e.g., 100g), 1,2-dichloroethane (e.g., 250ml) as the solvent, and a catalytic amount of triethylamine (e.g., 0.3g).
- **Addition of Chlorinating Agent:** Prepare a solution of bis(trichloromethyl) carbonate (triphosgene) in 1,2-dichloroethane (e.g., 35g of triphosgene). Add this solution dropwise to the stirred reaction mixture. Triphosgene is a safer solid substitute for gaseous phosgene.[\[6\]](#)
- **Reaction:** Once the addition is complete, heat the mixture to reflux and maintain for 5 to 8 hours.
- **Isolation and Purification:** After the reaction, reclaim the 1,2-dichloroethane solvent by distillation. The remaining residue is then distilled under reduced pressure to yield pure

2,3,4,5-tetrachlorobenzoyl chloride. The reported yield for this process is approximately 85.6%, with a purity of 99.3% by GC.[5]

Reactivity and Mechanistic Insights

The reactivity of **2,3,4,5-tetrachlorobenzoyl chloride** is dominated by the acyl chloride functional group. This group is a powerful electrophile, making the compound an excellent acylating agent for a wide range of nucleophiles.[7]

The four electron-withdrawing chlorine atoms on the benzene ring further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This increased reactivity is a key feature for its use in synthesis.

Nucleophilic Acyl Substitution

The primary reaction pathway is nucleophilic acyl substitution. A nucleophile (Nu:) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion is then eliminated as a leaving group, regenerating the carbonyl and resulting in the acylated product.

Caption: General mechanism of nucleophilic acyl substitution.

Common applications of this reactivity include:

- Amide Formation: Reaction with primary or secondary amines to form amides.
- Ester Formation: Reaction with alcohols to form esters.
- Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its structure allows for predictable characterization by standard spectroscopic methods.

- Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of $1750\text{-}1815\text{ cm}^{-1}$ due to the C=O stretching of the acyl chloride. This is typically at a higher

wavenumber than for corresponding ketones or esters due to the electron-withdrawing effect of the chlorine atom.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A single singlet is expected for the lone aromatic proton, likely shifted downfield due to the deshielding effects of the adjacent chlorine atoms and the benzoyl group.
 - ^{13}C NMR: Six distinct signals for the aromatic carbons and one signal for the carbonyl carbon are expected. The carbonyl carbon signal would appear significantly downfield (typically >160 ppm).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) with a characteristic isotopic pattern due to the presence of five chlorine atoms (^{35}Cl and ^{37}Cl isotopes), which is a definitive feature for identifying polychlorinated compounds.

Safety and Handling

2,3,4,5-Tetrachlorobenzoyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive and reacts with moisture.

GHS Hazard Classification[1]

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
- Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.

Recommended Handling Procedures

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

- **Moisture Sensitivity:** The compound is reactive towards water and moisture, hydrolyzing to the corresponding carboxylic acid and liberating corrosive HCl gas. Store under an inert, dry atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
- **First Aid:**
 - **Skin Contact:** Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
 - **Ingestion:** Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5-Tetrachlorobenzoyl chloride | C7HCl5O | CID 5463797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-TETRACHLOROBENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CN107793313A - The synthetic method of tetrachloro chlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. medchemexpress.com [medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2,3,4,5-tetrachlorobenzoyl chloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588613#2-3-4-5-tetrachlorobenzoyl-chloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com